molecular formula C10H13BClNO3 B2434566 4-Chloro-2-morpholinophenylboronic acid CAS No. 2096337-81-2

4-Chloro-2-morpholinophenylboronic acid

Cat. No.: B2434566
CAS No.: 2096337-81-2
M. Wt: 241.48
InChI Key: MGPDOLRPUJLIED-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-Chloro-2-morpholinophenylboronic acid is represented by the InChI code 1S/C10H13BClNO3/c12-8-1-2-9 (11 (14)15)10 (7-8)13-3-5-16-6-4-13/h1-2,7,14-15H,3-6H2 . The molecular weight is 241.48.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, boronic acids are known to be used in Suzuki–Miyaura coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a base and a palladium catalyst .

Scientific Research Applications

Molluscicidal Agent Synthesis

A derivative of 5-chlorosalicylic acid, which incorporates a morpholine moiety and is related to 4-Chloro-2-morpholinophenylboronic acid, was synthesized and found to have significant molluscicidal effects. The synthesis involved two steps and the compound was crystallized in a monoclinic space group. Bioassay results demonstrated its effectiveness as a molluscicidal agent (Duan et al., 2014).

Synthesis of Functionalised Dibenzothiophenes

Amino-substituted biphenyls were obtained through Suzuki cross-coupling, which involved the use of phenylboronic acids (including derivatives similar to this compound). This synthesis led to the creation of dibenzothiophenes, which were then evaluated for their potential as DNA-dependent protein kinase (DNA-PK) inhibitors (Rodríguez-Arístegui et al., 2011).

Photodegradation of Chlorinated Pesticides

Studies on the photodegradation of chlorinated pesticides, including compounds like 4-chloro-2-methylphenoxyacetic acid, have shown that different types of sand (pure silica, coloured sand from Sahara, and dark marine sand) can affect the rate of degradation. This research is relevant for understanding the environmental impact and degradation pathways of chlorinated compounds similar to this compound (Zertal et al., 2005).

Lewis Acid–Base Adduct Synthesis

Research involving electron-deficient borole compounds, which are closely related to this compound, focused on synthesizing Lewis acid-base adducts. This work included structural characterization of new compounds, contributing to the broader understanding of boron-based chemistry (Braunschweig et al., 2013).

Antinociceptive Effect Study

A study explored the antinociceptive effects of 4-substituted derivatives of a compound structurally related to this compound. The research involved behavioral tests in mice and revealed that these compounds produced an antinociceptive effect, contributing to pain management research (Listos Joanna et al., 2013).

Safety and Hazards

While specific safety and hazard information for 4-Chloro-2-morpholinophenylboronic acid is not available in the search results, it is generally recommended to handle chemicals with care, using appropriate personal protective equipment, and to follow the safety guidelines provided in the material safety data sheet .

Properties

IUPAC Name

(4-chloro-2-morpholin-4-ylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BClNO3/c12-8-1-2-9(11(14)15)10(7-8)13-3-5-16-6-4-13/h1-2,7,14-15H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPDOLRPUJLIED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)Cl)N2CCOCC2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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